3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a fused pyrazole-quinoline core. Its structure includes a 4-chlorophenyl substituent at position 3 and a 2-methoxyphenylmethyl group at position 3. This compound is part of the pyrazoloquinoline family, which is known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-29-22-9-5-2-6-17(22)14-28-15-20-23(16-10-12-18(25)13-11-16)26-27-24(20)19-7-3-4-8-21(19)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFSZJNOOBGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Quinoline Ring Formation: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aniline derivative to form the quinoline ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
The pyrazoloquinoline derivatives have been studied for various pharmacological properties, including:
- Anticancer Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation. For example, derivatives similar to 3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline have shown promise in targeting specific cancer pathways.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Effects : The presence of the chlorophenyl and methoxy groups may enhance the antimicrobial efficacy of the compound against various pathogens.
Medicinal Chemistry Applications
The unique structural features of this compound position it as a lead compound in drug discovery. Its applications include:
- Lead Compound Development : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities.
- Targeted Drug Design : Its specific interactions with biological targets can be exploited to design targeted therapies for diseases such as cancer and inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazoloquinoline derivatives:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrazoloquinolines exhibit significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to the structure can enhance potency against specific cancer types .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory potential of pyrazoloquinolines, revealing that certain derivatives could inhibit pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
To contextualize the properties of 3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, the following compounds are analyzed based on structural features, synthesis, and reported activities:
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
Halogen Effects : Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) influences electronic properties and metabolic stability .
Biological Activity
The compound 3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866811-02-1) is a member of the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C24H18ClN3O
- Molecular Weight : 399.9 g/mol
The structure features a pyrazoloquinoline core modified with a 4-chlorophenyl group and a 2-methoxyphenylmethyl substituent, which may influence its biological properties significantly.
Biological Activity Overview
Research on pyrazoloquinoline derivatives indicates a range of biological activities, including anticancer , anti-inflammatory , and antimicrobial effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have highlighted the anticancer potential of related pyrazoloquinolines:
- A study demonstrated that compounds within this class can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests that similar compounds could exhibit potent anticancer effects by disrupting microtubule dynamics .
- In vitro tests have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have been attributed to their ability to inhibit nitric oxide (NO) production in macrophages:
- Compounds have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Antimicrobial Activity
Research on antimicrobial properties has revealed promising results:
- A series of pyrazole derivatives exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline | Similar pyrazoloquinoline core with benzyl substitution | Potential anti-cancer activity |
| 5-methoxy-8-(4-chlorophenyl)-pyrazolo[4,3-c]quinoline | Chlorine instead of fluorine; methoxy group | Antimicrobial properties |
| 6-bromopyrazolo[4,3-c]quinoline derivatives | Bromine substitution; varied substituent patterns | Diverse pharmacological profiles |
Case Studies and Experimental Findings
- Anticancer Study : A derivative similar to our compound was tested for its ability to inhibit cancer cell proliferation. Results indicated that it effectively reduced cell viability in a dose-dependent manner, demonstrating potential for further development as an anticancer agent.
- Anti-inflammatory Evaluation : In an experimental model using RAW 264.7 cells stimulated by lipopolysaccharide (LPS), the compound exhibited significant inhibition of NO production comparable to established anti-inflammatory drugs, suggesting its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
